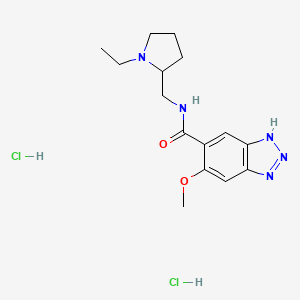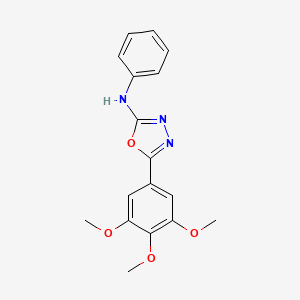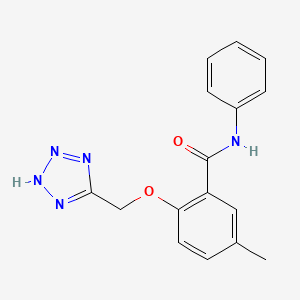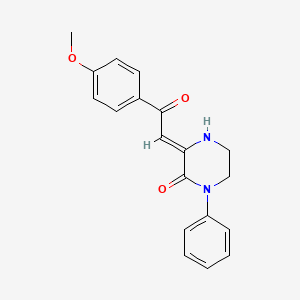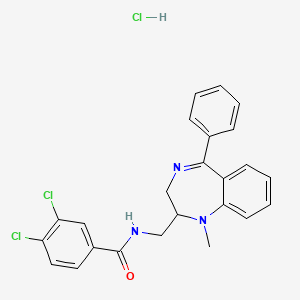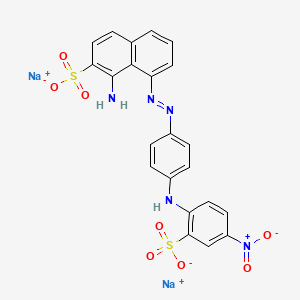
Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate involves multiple steps, starting with the diazotization of an aromatic amine followed by coupling with a naphthalene derivative. The reaction conditions typically require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved to form corresponding amines.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives and aromatic amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved include interactions with various cellular components, leading to changes in their optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 1-amino-2-(4-nitrophenylazo)naphthalene-4-sulphonate
- Disodium 2-amino-1-(4-nitrophenylazo)naphthalene-5-sulphonate
Uniqueness
Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific structural arrangement, which imparts distinct optical properties and stability compared to other similar compounds. Its versatility in various applications makes it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
85136-33-0 |
|---|---|
Molekularformel |
C22H15N5Na2O8S2 |
Molekulargewicht |
587.5 g/mol |
IUPAC-Name |
disodium;1-amino-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N5O8S2.2Na/c23-22-19(36(30,31)32)11-4-13-2-1-3-18(21(13)22)26-25-15-7-5-14(6-8-15)24-17-10-9-16(27(28)29)12-20(17)37(33,34)35;;/h1-12,24H,23H2,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI-Schlüssel |
DZBOAPDCWJWFMC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C1)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])C(=C(C=C2)S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



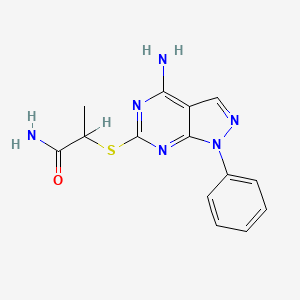

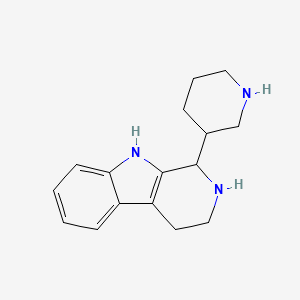
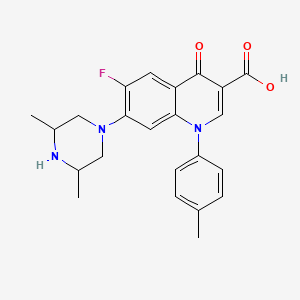


![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)
